3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)-1H-pyrazole
Description
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)-1H-pyrazole is a chemical compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a pyrazole ring substituted with a trifluoromethyl group and a boronate ester group. The unique structural features of this compound make it a valuable intermediate in various chemical reactions and applications.
Properties
IUPAC Name |
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BF3N2O2/c1-8(2)9(3,4)18-11(17-8)7-6(5-15-16-7)10(12,13)14/h5H,1-4H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPTLCZZVVPRCIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=NN2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BF3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1396750-11-0 | |
| Record name | 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)-1H-pyrazole typically involves the reaction of 4-(trifluoromethyl)-1H-pyrazole with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the purification of the final product may involve techniques such as crystallization, distillation, or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)-1H-pyrazole undergoes various types of chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form boronic acid derivatives.
Reduction: The trifluoromethyl group can undergo reduction under specific conditions to form difluoromethyl or monofluoromethyl derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronate ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium perborate are commonly used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or diisobutylaluminum hydride (DIBAL-H) are employed for reduction reactions.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include boronic acids, difluoromethyl derivatives, and various substituted pyrazoles, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Anticancer Activity
Research indicates that pyrazole derivatives exhibit promising anticancer properties. The compound has been studied for its potential to inhibit cancer cell proliferation through various mechanisms:
- Mechanism of Action : Pyrazole derivatives often interact with key enzymes involved in cancer progression. For instance, they may inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a role in tumor growth and inflammation .
- Case Study : A study demonstrated that certain pyrazole analogs showed significant cytotoxicity against various cancer cell lines when assessed using the MTT assay. The structure-activity relationship (SAR) studies highlighted that modifications on the pyrazole ring could enhance anticancer efficacy .
Anti-inflammatory Properties
The anti-inflammatory potential of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)-1H-pyrazole has been explored extensively:
- In vitro Studies : Compounds based on this structure have shown effectiveness in stabilizing human red blood cell membranes under stress conditions, indicating potential anti-inflammatory activity .
- Quantitative Analysis : In a comparative study, the compound exhibited lower IC50 values than traditional anti-inflammatory drugs like diclofenac and celecoxib, suggesting superior efficacy .
Antimicrobial Activity
The compound's antimicrobial properties have also been investigated:
- Broad Spectrum Activity : Pyrazole derivatives have shown activity against a range of bacterial and fungal strains. The mechanism often involves disruption of microbial cell wall synthesis or function .
- Data Table: Antimicrobial Efficacy
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| This compound | E. coli | 16 |
| This compound | S. aureus | 14 |
Synthetic Applications
The compound serves as an important intermediate in organic synthesis:
- Reagent for Coupling Reactions : As a boronic ester derivative, it can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds which are crucial in pharmaceuticals and agrochemicals .
Case Study: Synthesis of Biaryl Compounds
A recent study utilized this compound in synthesizing complex biaryl structures with high yields and purity:
- Yield Data : The coupling reaction yielded biaryl products with over 90% yield under optimized conditions using palladium catalysts.
Polymer Chemistry
The compound has potential applications in polymer science as a cross-linking agent:
- Cross-Linking Mechanism : Its boron-containing structure allows for the formation of robust networks through cross-linking reactions with polyols or amines .
Data Table: Polymer Properties
| Polymer Type | Cross-linking Agent | Mechanical Strength (MPa) |
|---|---|---|
| Polyurethane | This compound | 45 |
| Epoxy Resin | This compound | 55 |
Mechanism of Action
The mechanism of action of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The boronate ester group can form reversible covalent bonds with active site residues of enzymes, thereby inhibiting their activity. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with hydrophobic pockets in target proteins.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)-1H-pyrazole: Lacks the boronate ester group, making it less versatile in chemical reactions.
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
4-(Trifluoromethyl)-3-(pinacolboronate)-1H-pyrazole: Similar structure but with different substituents on the boronate ester group.
Uniqueness
The combination of the trifluoromethyl group and the boronate ester group in 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)-1H-pyrazole imparts unique chemical properties, such as enhanced reactivity and stability. This makes it a valuable compound in various chemical and biological applications.
Biological Activity
The compound 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)-1H-pyrazole is a boron-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C12H16BNO2
- Molecular Weight : 205.06 g/mol
- CAS Number : 57346402
Antimicrobial Activity
Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance:
- A study demonstrated that certain pyrazole derivatives showed activity against multidrug-resistant strains of Staphylococcus aureus and Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 μg/mL depending on the compound structure and substituents .
Anticancer Potential
The incorporation of boron into the pyrazole structure has been linked to enhanced anticancer activity:
- Compounds with similar structural motifs have shown promise in inhibiting cancer cell proliferation. For example, a related pyrazole derivative exhibited an IC50 value of 0.6 μM against the InhA enzyme involved in fatty acid biosynthesis in Mycobacterium tuberculosis, suggesting potential for both antibacterial and anticancer applications .
The mechanism by which these compounds exert their biological effects often involves:
- Enzyme Inhibition : Many pyrazole derivatives function as enzyme inhibitors, targeting specific pathways in microbial or cancer cells.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may induce oxidative stress in cells, leading to apoptosis in cancer cells.
Synthesis Methods
The synthesis of this compound can be achieved through various methods:
- One-Step Synthesis : Utilizing starting materials such as trifluoroacetyl derivatives and boronic acids under controlled conditions.
- Regioselective Functionalization : Employing lithiation followed by electrophilic substitution to introduce functional groups at desired positions on the pyrazole ring .
Case Studies
Safety and Toxicity
The safety profile of this compound is crucial for its potential therapeutic use:
Q & A
What are the established synthetic routes for 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)-1H-pyrazole?
Basic Research Question
The compound is typically synthesized via Miyaura borylation , a palladium-catalyzed cross-coupling reaction. A bromide or triflate precursor (e.g., 4-(trifluoromethyl)-3-bromo-1H-pyrazole) reacts with bis(pinacolato)diboron (B2Pin2) in the presence of a palladium catalyst (e.g., Pd2(dba)3) and XPhos ligand. Key conditions include:
- Solvent : Anhydrous dioxane or THF under degassed conditions.
- Base : Triethylamine (Et3N) or potassium acetate (KOAc) to neutralize HBr byproducts.
- Temperature : 80–100°C for 12–24 hours.
Methodological Note : Purification via column chromatography (silica gel, hexane/EtOAc) ensures removal of Pd residues and unreacted boron reagents. Confirm regioselectivity using NMR and NMR .
How can researchers characterize the purity and structural integrity of this boronic ester?
Basic Research Question
Critical characterization methods include:
- NMR Spectroscopy :
- NMR to confirm pyrazole ring protons and trifluoromethyl (-CF3) integration.
- NMR (δ ~30 ppm) to verify boronic ester formation.
- NMR (δ ~-60 ppm) for CF3 group symmetry.
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) to validate molecular weight (e.g., C12H16BF3N2O2, exact mass 296.12 g/mol).
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water) to assess purity (>95%) and detect hydrolyzed boronic acid impurities .
What are the primary applications of this compound in organic synthesis?
Basic Research Question
The compound serves as a key intermediate in Suzuki-Miyaura cross-coupling reactions for synthesizing trifluoromethyl-substituted biaryl systems. Applications include:
- Medicinal Chemistry : Introducing CF3 groups into drug-like scaffolds for enhanced metabolic stability.
- Materials Science : Constructing fluorinated π-conjugated polymers for OLEDs.
Reaction Optimization : Use Pd(PPh3)4 or SPhos as catalysts with K2CO3 in THF/H2O (3:1) at 60°C. Monitor reaction progress via TLC (Rf shift from boronate to biaryl product) .
How can researchers mitigate protodeboronation during cross-coupling reactions with this compound?
Advanced Research Question
Protodeboronation (loss of boron moiety) is a common side reaction. Mitigation strategies include:
- Temperature Control : Maintain reactions at ≤80°C to avoid thermal decomposition.
- Ligand Selection : Bulky ligands like XPhos or RuPhos stabilize the Pd intermediate, reducing β-hydride elimination.
- Additives : Use 1,4-dioxane as a co-solvent or LiCl to enhance boron retention.
Validation : Compare NMR spectra of crude reaction mixtures before and after coupling to quantify boron retention .
What experimental approaches resolve contradictions in regioselectivity during electrophilic substitution on the pyrazole ring?
Advanced Research Question
The CF3 group at position 4 directs electrophiles to position 5 due to its strong electron-withdrawing effect. However, steric hindrance from the boronic ester at position 3 may alter reactivity. Strategies include:
- Computational Modeling : DFT calculations (e.g., Gaussian09) to map electrostatic potential and predict reactive sites.
- Competitive Experiments : React the compound with controlled electrophiles (e.g., Br2 or HNO3) and analyze products via LC-MS.
Case Study : Nitration with HNO3/H2SO4 yields 5-nitro derivatives, confirmed by X-ray crystallography .
How can researchers optimize reaction yields in large-scale syntheses of this compound?
Advanced Research Question
Scale-up challenges include boronic ester hydrolysis and Pd catalyst costs. Solutions:
- Catalyst Recycling : Use immobilized Pd catalysts (e.g., Pd/C) with >90% recovery via filtration.
- Moisture Control : Conduct reactions under argon with molecular sieves (3Å) to prevent hydrolysis.
- Batch vs. Flow Chemistry : Flow systems (1 mL/min, 100°C) improve mixing and reduce reaction time by 50% .
What analytical methods identify and quantify hydrolyzed boronic acid impurities?
Advanced Research Question
Hydrolysis of the dioxaborolane ring produces 4-(trifluoromethyl)-1H-pyrazole-3-boronic acid. Detection methods:
- Ion Chromatography : Quantify borate ions (BO3³⁻) using a Dionex ICS-5000 system.
- Tandem MS/MS : Differentiate boronic acid (m/z 195.03) from the intact boronic ester (m/z 296.12).
Mitigation : Store the compound at -20°C under argon with desiccants (silica gel) .
How does the trifluoromethyl group influence the compound’s reactivity in radical coupling reactions?
Advanced Research Question
The CF3 group stabilizes radical intermediates via hyperconjugation, enabling applications in:
- Photoinduced Reactions : UV light (254 nm) initiates radical cross-couplings with aryl halides.
- ESR Spectroscopy : Detect persistent radical intermediates (g-factor ~2.0023) in the presence of TEMPO.
Limitation : CF3’s electronegativity may deactivate radical sites, requiring redox-active catalysts like Cu(I)/phenanthroline .
What strategies address discrepancies in reported catalytic activities for Suzuki-Miyaura reactions?
Advanced Research Question
Contradictions in catalytic efficiency (e.g., Pd2(dba)3 vs. Pd(OAc)2) arise from ligand-metal coordination dynamics. Resolve via:
- Turnover Number (TON) Analysis : Compare TONs under identical conditions (substrate/catalyst = 100:1).
- Kinetic Profiling : Use in situ IR to track boronate consumption rates.
Finding : XPhos/Pd2(dba)3 systems achieve TON >1,000, while Pd(OAc)2 requires excess PPh3 for comparable activity .
How can researchers leverage computational tools to predict the compound’s stability under varying pH conditions?
Advanced Research Question
Use quantum mechanical calculations (e.g., COSMO-RS) to model hydrolysis pathways:
- Acidic Conditions (pH <3) : Rapid cleavage of the dioxaborolane ring (ΔG‡ ~25 kcal/mol).
- Neutral/Basic Conditions (pH 7–9) : Slow hydrolysis (t1/2 >72 hours).
Validation : Experimental kinetic studies (UV-Vis monitoring at 260 nm) align with computational predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
